2-乙基己酸锶

描述

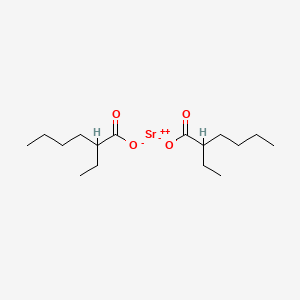

Strontium 2-ethylhexanoate is a compound with the molecular formula C16H30O4Sr . It is also known by other names such as Strontium bis(2-ethylhexanoate) and 2-Ethylhexanoic acid strontium salt .

Synthesis Analysis

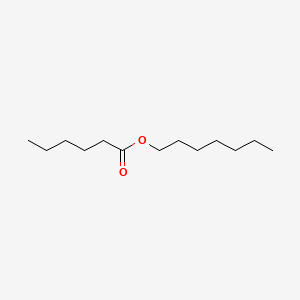

The synthesis of metal 2-ethylhexanoates, including Strontium 2-ethylhexanoate, involves the reaction of metals with a reaction mixture that includes a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer .Molecular Structure Analysis

The molecular structure of Strontium 2-ethylhexanoate consists of 16 carbon atoms, 30 hydrogen atoms, 4 oxygen atoms, and 1 strontium atom . The IUPAC name for this compound is strontium;2-ethylhexanoate .Physical And Chemical Properties Analysis

Strontium 2-ethylhexanoate has a molecular weight of 374.0 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass and monoisotopic mass of the compound are 374.12002169 g/mol .科学研究应用

1. 应用于铁电薄膜

2-乙基己酸锶用于制备铁电薄膜,如钛酸锶钡(BST)。这些薄膜是使用改良的溶胶-凝胶技术合成的,由于其结构和光学性质 (Singh et al., 2008),在光学器件中有应用。

2. 用于纳米级钛酸锶钡

在制备纳米级钛酸锶钡(BaSrTiO3)薄膜时,2-乙基己酸锶是一个关键的前体。这种化合物与其他元素结合,有助于开发具有独特结构和光学性质的薄膜 (Singh et al., 2008)。

3. 磁性流体的开发

2-乙基己酸锶在合成像六铁矿(SrFe12O19)等纳米颗粒中起着关键作用。这些纳米颗粒用于制备磁性流体,可能应用于医疗疗法,如肿瘤的热疗 (Tang et al., 2013)。

4. 环境修复

2-乙基己酸锶用于辅助环境修复材料,例如从水溶液中去除放射性核素Sr2+离子。这种应用对于解决核污染问题和提高环境安全 (Chen & Wang, 2012)。

5. 对材料科学的贡献

这种化合物以其在材料科学中的应用而闻名,特别是作为各种合成中的前体。它在开发具有特定性能的先进材料中的作用是显著的 (Mishra et al., 2007)。

作用机制

Target of Action

Strontium 2-ethylhexanoate is a compound that has been shown to have a unique mechanism of action. It simultaneously promotes osteoblast function and inhibits osteoclast function . Osteoblasts are cells that are responsible for bone formation, while osteoclasts are involved in bone resorption. Therefore, the primary targets of Strontium 2-ethylhexanoate are these two types of cells in the bone .

Mode of Action

The mode of action of Strontium 2-ethylhexanoate is centered around its similarity to calcium (Ca). Strontium can replace calcium in various biochemical processes due to their chemical similarities . This replacement can lead to changes in the function of osteoblasts and osteoclasts, resulting in the promotion of bone formation and inhibition of bone resorption .

Biochemical Pathways

It is known that strontium can incorporate into the bones of animals, similar to calcium . This incorporation can affect various biochemical pathways related to bone metabolism, leading to changes in bone formation and resorption .

Pharmacokinetics

It is known that strontium, like calcium, can be absorbed and incorporated into the bones . The impact of these ADME properties on the bioavailability of Strontium 2-ethylhexanoate is currently unknown.

Result of Action

The result of the action of Strontium 2-ethylhexanoate is an increase in bone strength. There is a strong correlation between Strontium accumulation in bone and reduced fracture risk in post-menopausal women . This suggests that Strontium 2-ethylhexanoate acts via a purely physiochemical mechanism to enhance bone strength .

Action Environment

The action of Strontium 2-ethylhexanoate can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility of Strontium 2-ethylhexanoate, which in turn can influence its bioavailability and efficacy . Additionally, the presence of other ions in the environment can also affect the action of Strontium 2-ethylhexanoate .

安全和危害

Strontium 2-ethylhexanoate may be harmful if swallowed and is harmful in contact with skin . It is suspected of damaging fertility or the unborn child . Safety precautions include obtaining special instructions before use, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

未来方向

Strontium 2-ethylhexanoate, like other metal 2-ethylhexanoates, finds wide applications as metal-organic precursors in materials science, as catalysts for ring opening polymerizations, and also in painting industries for their properties as driers . Future research may focus on expanding these applications and improving the synthesis process.

生化分析

Biochemical Properties

Strontium 2-ethylhexanoate is known to dissociate into strontium ions and 2-ethylhexanoate ions under environmental conditions . The chemical properties of strontium are quite similar to those of calcium and barium, resulting in similar behavior in the environment and biological objects .

Cellular Effects

They also influence the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF2) in chondrocytes .

Molecular Mechanism

Strontium ions are known to act through the calcium-sensing receptor (CaSR) in bone tissue cells . They can increase the expression of key osteoblastogenesis genes by activating multiple signaling pathways .

Temporal Effects in Laboratory Settings

It is known that strontium 2-ethylhexanoate is stable and can be stored at room temperature .

Metabolic Pathways

Strontium 2-ethylhexanoate is likely involved in metabolic pathways related to strontium and 2-ethylhexanoate ions. Strontium, through the Wnt and NFATc/Maf pathways, promotes the differentiation of MSCs into osteoblasts, which results in an increase in bone formation and an increase in bone mass .

Transport and Distribution

It is known that strontium ions can be transported and distributed in a manner similar to calcium ions .

Subcellular Localization

Strontium ions are known to localize in bone tissue, where they can influence bone metabolism .

属性

IUPAC Name |

strontium;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Sr/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWBHRIWCMOQKI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890559 | |

| Record name | Strontium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2457-02-5 | |

| Record name | Strontium 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45353MDK36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

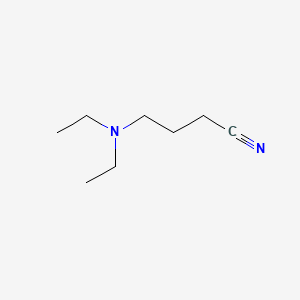

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

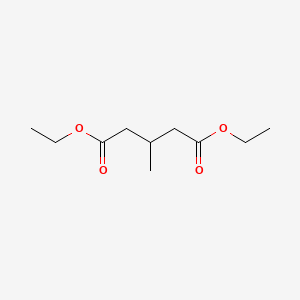

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(o-Nitrophenyl)azo]acetoacetanilide](/img/structure/B1593778.png)

![Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester](/img/structure/B1593793.png)